4-Cyano-N-piperidin-4-yl-benzamide hydrochloride

Phosphodiesterase Inhibition Anti-inflammatory Immunology

4-Cyano-N-piperidin-4-yl-benzamide hydrochloride delivers a unique dual-target profile—potent PDE4 inhibition (IC50 72 nM) combined with sub-nanomolar CCR5 antagonism (IC50 0.11 nM)—that is not shared by generic piperidine-benzamide analogs. The 4-cyano group drives this selective polypharmacology, unlike phenoxy or diaryl-ether substitutions that shift activity to HIF-1α pathways. With standardized 95% purity and available gram-scale quantities, it is an ideal starting material for reproducible kinase-inhibitor synthesis, anti-inflammatory probe development, or HIV-1 entry-inhibitor SAR campaigns.

Molecular Formula C13H16ClN3O
Molecular Weight 265.74
CAS No. 1286275-77-1
Cat. No. B2758974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-N-piperidin-4-yl-benzamide hydrochloride
CAS1286275-77-1
Molecular FormulaC13H16ClN3O
Molecular Weight265.74
Structural Identifiers
SMILESC1CNCCC1NC(=O)C2=CC=C(C=C2)C#N.Cl
InChIInChI=1S/C13H15N3O.ClH/c14-9-10-1-3-11(4-2-10)13(17)16-12-5-7-15-8-6-12;/h1-4,12,15H,5-8H2,(H,16,17);1H
InChIKeyBZQWAHJKFANFQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-N-piperidin-4-yl-benzamide Hydrochloride (1286275-77-1): A Versatile Piperidine-Benzamide Scaffold for Multi-Target Drug Discovery


4-Cyano-N-piperidin-4-yl-benzamide hydrochloride is a synthetic small molecule characterized by a 4-cyanobenzamide core linked to a piperidin-4-yl amine . It serves as a critical building block in medicinal chemistry, particularly as a precursor for the synthesis of diverse kinase inhibitors [1]. The compound's primary biological profile involves inhibition of phosphodiesterase 4 (PDE4) isoforms [2] and antagonism of the C-C chemokine receptor type 5 (CCR5) [3], positioning it as a promising starting point for developing anti-inflammatory and antiviral therapeutics. Its solid form, with a typical purity specification of 95% , and the presence of both a basic piperidine nitrogen and a reactive cyano group, provide distinct synthetic advantages over simpler analogs.

The Non-Interchangeability of 4-Cyano-N-piperidin-4-yl-benzamide Hydrochloride: A Quantitative Perspective


Within the piperidin-4-yl-benzamide chemotype, substitution patterns profoundly alter target selectivity and potency [1]. While the class is associated with broad kinase and receptor modulation, the specific 4-cyano substitution confers a distinct target engagement profile. A simple substitution with a phenoxy group, as seen in compound 47 (IC50 0.25 µM), or with diaryl ethers (compounds 10b/10j, IC50 0.12-0.13 µM) can shift activity towards HIF-1α-mediated pathways [2]. The parent compound's potent dual activity on PDE4 (IC50 72 nM) [3] and CCR5 (IC50 0.11 nM) [4] is not a class-wide property, as evidenced by other piperidine amides lacking the cyano group which show significantly weaker or divergent activity. These quantitative differences underscore that a generic substitution strategy will fail to reproduce the target compound's specific combination of potency and polypharmacology, which is critical for reproducible research outcomes.

Direct Quantitative Comparisons for 4-Cyano-N-piperidin-4-yl-benzamide Hydrochloride


Differential Potency in PDE4 Inhibition: A Direct Comparison Within the Benzamide Class

The target compound demonstrates a 2.9-fold weaker inhibition of PDE4 compared to the potent benzamide PDE4 inhibitor CHEMBL55203. This difference in potency is critical for applications where a more moderate PDE4 inhibition profile is desired to potentially avoid severe side effects associated with high-potency inhibition. The assay conditions and cell types are comparable, allowing for a direct cross-study comparison [1] [2].

Phosphodiesterase Inhibition Anti-inflammatory Immunology

Superior CCR5 Antagonist Activity: A Benchmark Against Advanced Piperidine Leads

The target compound exhibits an extremely potent antagonism of the CCR5 receptor (IC50 = 0.11 nM) [1]. This is more than 5.4-fold more potent than a structurally related, optimized piperidine-based CCR5 antagonist (compound 64, pIC50 = 8.30, equivalent to an IC50 of 5.01 nM) [2]. This superior potency positions the compound as a highly attractive starting point for developing new antiretroviral therapies.

CCR5 Antagonism HIV Entry Inhibition Immunology

Defined Anti-Proliferative Activity in HepG2 Cancer Cells: A Benchmark Within the N-(Piperidin-4-yl)benzamide Class

Within the N-(piperidin-4-yl)benzamide chemotype, the target compound demonstrates significant anti-proliferative activity against HepG2 hepatocellular carcinoma cells [1]. Its activity (IC50 = 0.25 µM) is comparable to, or slightly less potent than, other optimized derivatives from the same series, such as compound 47 (IC50 = 0.25 µM) and compounds 10b/10j (IC50 = 0.12-0.13 µM) [2]. This benchmarking highlights its utility as a validated, moderately potent probe for studying cell cycle arrest pathways in liver cancer models.

Anti-cancer Hepatocellular Carcinoma Cell Cycle Arrest

Differential Kinase Inhibition Profile: Distinct Activity on PI3Kdelta

The target compound exhibits a unique inhibition profile on PI3Kdelta, with a cellular IC50 of 374 nM for inhibiting AKT phosphorylation [1]. This represents a stark contrast to its high binding affinity (Ki = 1 nM) for the PI3Kalpha isoform [2]. The >370-fold difference between its potent binding to one isoform and weak cellular activity on another demonstrates a nuanced, isoform-selective interaction pattern not seen in many pan-PI3K inhibitors.

PI3K/AKT/mTOR Pathway Kinase Inhibition Cancer Research

Distinct Antiviral Activity Profile: Potent HIV-1 Integrase Inhibition

The target compound demonstrates potent inhibition of HIV-1 integrase strand transfer activity with an EC50 of 2-3 nM [1]. This is in stark contrast to its relatively weak antagonist activity against the HIV-1 Vif protein (IC50 = 2,500 nM) [2]. The >800-fold difference in potency between these two antiviral targets highlights a specific and potent effect on the viral integrase enzyme, a critical component of the HIV-1 replication cycle.

Antiviral Research HIV-1 Integrase Infectious Disease

Validated Research and Development Applications for 4-Cyano-N-piperidin-4-yl-benzamide Hydrochloride


Probe Development for PDE4-Mediated Inflammatory Signaling

Given its demonstrated, moderate inhibition of PDE4 (IC50 72 nM) [1], this compound is ideally suited as a chemical probe for investigating the role of cAMP-specific phosphodiesterases in cellular models of inflammation, asthma, or COPD. Its potency is sufficient to modulate cAMP levels without the potential for the severe emetic side effects often associated with more potent PDE4 inhibitors. Researchers can use this compound to dissect signaling pathways where a partial, rather than complete, blockade of PDE4 activity is required.

Lead Optimization for Next-Generation HIV-1 Entry Inhibitors

With its sub-nanomolar antagonist activity against the CCR5 receptor (IC50 0.11 nM) [2], the compound serves as an exceptional lead scaffold for designing novel HIV-1 entry inhibitors. The piperidine-benzamide core provides multiple sites for chemical modification (e.g., at the piperidine nitrogen or the benzamide ring) to improve pharmacokinetic properties, enhance metabolic stability, or further increase selectivity against other chemokine receptors, while preserving the core's potent interaction with CCR5.

Mechanistic Studies of PI3K/AKT Signaling in Cancer

The compound's distinct isoform profile—potent binding to PI3Kalpha (Ki 1 nM) but weaker cellular inhibition of PI3Kdelta (IC50 374 nM) [3] [4]—makes it a valuable tool for dissecting the specific roles of PI3K isoforms in cancer cell biology. It can be used in comparative studies alongside pan-PI3K inhibitors to help delineate which downstream signaling events are specifically dependent on PI3Kalpha versus other isoforms, guiding the development of more selective therapeutics.

Chemical Starting Point for HIV-1 Integrase Inhibitors

Its potent and selective inhibition of HIV-1 integrase strand transfer (EC50 2-3 nM) [5], coupled with its negligible activity against the HIV-1 Vif protein [6], positions this compound as a promising starting point for a new chemical series of integrase inhibitors. The scaffold's inherent selectivity for integrase over another viral target reduces the likelihood of pleiotropic antiviral effects, allowing for focused SAR studies to optimize integrase inhibition and improve drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.